molecular formula C11H19NO2 B1468692 1-Cyclohexylpyrrolidine-3-carboxylic acid CAS No. 933719-74-5

1-Cyclohexylpyrrolidine-3-carboxylic acid

Cat. No.: B1468692
CAS No.: 933719-74-5
M. Wt: 197.27 g/mol
InChI Key: KMDJMNOLJMZIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpyrrolidine-3-carboxylic acid is a cyclic amino acid derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Cyclohexylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group exhibit similar steric and electronic effects, influencing their reactivity and interactions.

Uniqueness: 1-Cyclohexylpyrrolidine-3-carboxylic acid is unique due to its specific combination of a cyclohexyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-cyclohexylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJMNOLJMZIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Cyclohexylpyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Cyclohexylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylpyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Cyclohexylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.